molecular formula C22H19N3O3S B5989162 ethyl 4-{[(2Z,5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

ethyl 4-{[(2Z,5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No.: B5989162
M. Wt: 405.5 g/mol
InChI Key: YIMAKAANSUFXAX-AJYSFCOISA-N
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Description

Ethyl 4-{[(2Z,5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a complex organic compound that features an indole moiety, a thiazolidinone ring, and a benzoate ester. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2Z,5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole-3-carbaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the thiazolidinone ring. This intermediate is further reacted with ethyl 4-aminobenzoate under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would typically involve optimization of reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2Z,5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form different reduced analogs, affecting the thiazolidinone ring or the indole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring, potentially enhancing the compound’s biological activity .

Scientific Research Applications

Ethyl 4-{[(2Z,5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2Z,5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazolidinone ring may also play a role in its biological effects by interacting with different cellular pathways. These interactions can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 4-((1H-indol-3-yl) diazenyl) benzoate
  • (E)-ethyl 4-((1-methyl-1H-indol-3-yl) diazenyl) benzoate
  • (Z)-1-(4-methoxyphenyl)-2-(3-methyl-1H-indol-2-yl)diazene

Uniqueness

Ethyl 4-{[(2Z,5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is unique due to its specific combination of an indole moiety, a thiazolidinone ring, and a benzoate ester. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-methyl-1,3-thiazol-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-3-28-21(27)14-8-10-16(11-9-14)24-22-25(2)20(26)19(29-22)12-15-13-23-18-7-5-4-6-17(15)18/h4-13,26H,3H2,1-2H3/b15-12+,24-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMAKAANSUFXAX-AJYSFCOISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=C(S2)C=C3C=NC4=CC=CC=C43)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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